

# Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Ethyl 3-Bromo-4,5-dichlorobenzoate*

CAS No.: 1160574-85-5

Cat. No.: B1422482

[Get Quote](#)

**Ethyl 3-bromo-4,5-dichlorobenzoate** (CAS No. 1160574-85-5) is a polysubstituted aromatic compound that serves as a highly valuable and versatile intermediate in the synthesis of complex organic molecules.<sup>[1][2][3]</sup> Its utility in the fields of drug discovery, agrochemicals, and materials science stems from its unique arrangement of functional groups: an ethyl ester and three distinct halogen atoms on a benzene ring. This structure provides multiple, selectively addressable reaction sites for chemical modification.

The key to its synthetic utility lies in the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.<sup>[4][5]</sup> This reactivity difference allows for the precise and selective functionalization at the C3 position while leaving the C4 and C5 chloro-substituents intact for potential subsequent transformations.

This technical guide provides an in-depth exploration of the primary derivatization strategies for **Ethyl 3-Bromo-4,5-dichlorobenzoate**. As a senior application scientist, this note moves beyond simple procedural lists to explain the causality behind methodological choices, offering

field-proven insights into the most effective protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

## Part 1: Palladium-Catalyzed C-C Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.<sup>[6][7][8][9]</sup> For **Ethyl 3-Bromo-4,5-dichlorobenzoate**, these methods are ideal for selectively targeting the C-Br bond.

### Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronate ester.<sup>[10][11][12]</sup> It is widely favored due to its mild reaction conditions, the stability and low toxicity of the boron reagents, and its broad functional group compatibility.<sup>[10]</sup>

**Mechanistic Rationale:** The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.<sup>[5][13]</sup> The cycle consists of three key steps:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-determining step.<sup>[5]</sup>
- **Transmetalation:** The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.<sup>[11]</sup>
- **Reductive Elimination:** The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.<sup>[13]</sup>

**Experimental Protocol:** Suzuki-Miyaura Coupling of **Ethyl 3-Bromo-4,5-dichlorobenzoate** with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling to synthesize Ethyl 4,5-dichloro-[1,1'-biphenyl]-3-carboxylate.

## Materials and Reagents:

- **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.02 - 0.05 equiv)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.0 - 3.0 equiv), finely ground
- 1,4-Dioxane and Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Standard laboratory glassware (Schlenk flask or sealed vial)
- Magnetic stirrer and heating plate/oil bath
- Inert gas supply (Argon or Nitrogen)

## Procedure:

- **Vessel Preparation:** To a dry Schlenk flask equipped with a magnetic stir bar, add **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 mmol, 298 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
- **Inerting the System:** Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 mmol, 35 mg).
- **Solvent Addition:** Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
- **Reaction Execution:** Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[12]

- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

#### Data Summary: Typical Suzuki-Miyaura Reaction Parameters

Component	Example	Function / Rationale
Aryl Halide	Ethyl 3-Bromo-4,5-dichlorobenzoate	Electrophilic partner; C-Br bond is reactive site.
Boron Reagent	Phenylboronic Acid	Nucleophilic partner supplying the aryl group.
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(dppf)Cl <sub>2</sub>	Facilitates the C-C bond formation.[13]
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	Activates the boronic acid for transmetalation.[11][14]
Solvent	Dioxane/H <sub>2</sub> O, Toluene/EtOH/H <sub>2</sub> O, DMF	Solubilizes reagents; water is often crucial for base activity.
Temperature	80 - 110 °C	Provides energy to overcome activation barriers.

#### Workflow Visualization



[Click to download full resolution via product page](#)

*Suzuki-Miyaura Coupling Experimental Workflow.*

## Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira coupling is the premier method for forming a bond between a C(sp<sup>2</sup>) of an aryl halide and a C(sp) of a terminal alkyne.<sup>[15][16][17]</sup> This reaction requires both a palladium catalyst and a copper(I) co-catalyst (in the classic protocol) and is conducted in the presence of an amine base.<sup>[15][16]</sup> It is indispensable for creating conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials.<sup>[18]</sup>

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.

- **Palladium Cycle:** Similar to the Suzuki coupling, this involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by a transmetalation step and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
- **Copper Cycle:** The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This copper acetylide is the active species that participates in the transmetalation step with the Pd(II) complex.<sup>[4][16]</sup>

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of Ethyl 4,5-dichloro-3-(phenylethynyl)benzoate.

Materials and Reagents:

- **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 equiv)
- Phenylacetylene (1.2 - 1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>] (0.01 - 0.03 equiv)
- Copper(I) Iodide (CuI) (0.02 - 0.05 equiv)

- Amine Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv, also serves as solvent or co-solvent)
- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Standard laboratory glassware, inert gas supply

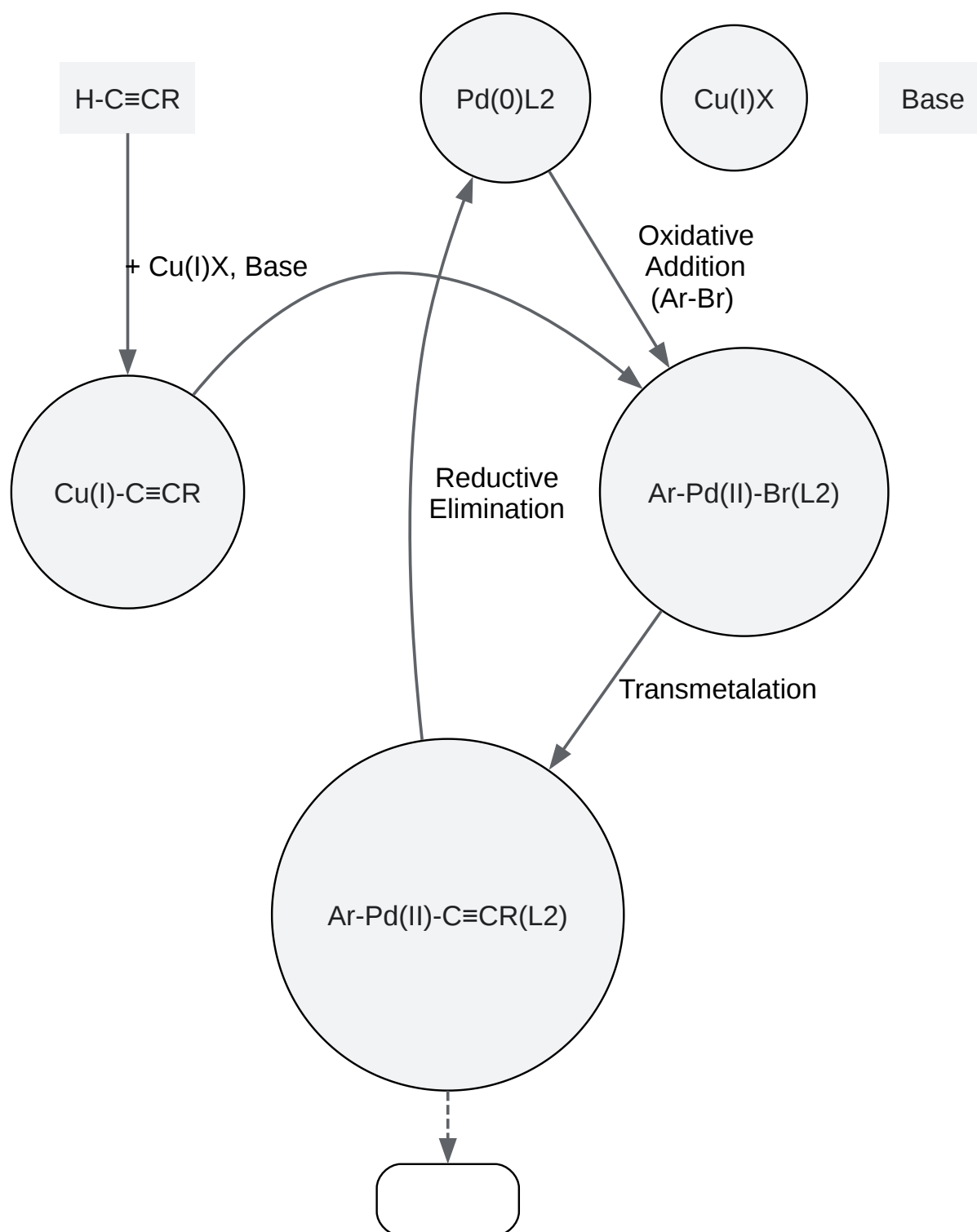
#### Procedure:

- Vessel Preparation: To a dry Schlenk flask, add **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 mmol, 298 mg), PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
- Inerting the System: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Reagent Addition: Add anhydrous, degassed THF (5 mL) and Triethylamine (3.0 mmol, 0.42 mL). Stir for 5 minutes.
- Alkyne Addition: Add Phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC. The reaction is often complete within 2-8 hours.
- Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography (hexane/ethyl acetate) to afford the desired arylalkyne.

#### Data Summary: Typical Sonogashira Reaction Parameters

Component	Example	Function / Rationale
Aryl Halide	Ethyl 3-Bromo-4,5-dichlorobenzoate	Electrophilic partner.
Alkyne	Phenylacetylene	Nucleophilic partner.
Pd Catalyst	$\text{PdCl}_2(\text{PPh}_3)_2$ , $\text{Pd}(\text{PPh}_3)_4$	Main catalyst for the cross-coupling cycle.[16]
Cu Co-catalyst	Copper(I) Iodide (CuI)	Forms the reactive copper acetylide intermediate.[4][16]
Base	Triethylamine (TEA), Diisopropylamine (DIPA)	Activates the alkyne and neutralizes the HBr byproduct.
Solvent	THF, DMF, Toluene	Solubilizes reagents.

### Catalytic Cycle Visualization



[Click to download full resolution via product page](#)

*Simplified Sonogashira Catalytic Cycles.*

## Part 2: Palladium-Catalyzed C-N Bond Formation

### Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.<sup>[19][20][21]</sup> This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.<sup>[22][23]</sup> The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

**Mechanistic Rationale:** The catalytic cycle is analogous to other cross-coupling reactions. It begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex forms the C-N bond and regenerates the active Pd(0) catalyst.<sup>[21]</sup> The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step.<sup>[22]</sup>

#### Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of Ethyl 4,5-dichloro-3-(morpholino)benzoate.

#### Materials and Reagents:

- **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 equiv)
- Morpholine (1.2 - 1.5 equiv)
- Palladium(II) Acetate [Pd(OAc)<sub>2</sub>] (0.01 - 0.02 equiv)
- Ligand: Xantphos or RuPhos (e.g., 1.5-2.0 mol % relative to Pd)
- Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (1.4 - 2.0 equiv)
- Solvent: Anhydrous Toluene or 1,4-Dioxane
- Standard Schlenk line technique and glassware

## Procedure:

- **Vessel Preparation (Glovebox Recommended):** In an inert atmosphere glovebox, add Pd(OAc)<sub>2</sub> (0.02 mmol, 4.5 mg), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23 mg), and the base (NaOtBu, 1.4 mmol, 135 mg) to a Schlenk tube.
- **Reagent Addition:** Add **Ethyl 3-Bromo-4,5-dichlorobenzoate** (1.0 mmol, 298 mg), the solvent (Toluene, 5 mL), and finally the amine (Morpholine, 1.2 mmol, 0.105 mL).
- **Reaction Execution:** Seal the tube and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
- **Work-up:** After completion (typically 6-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
- **Purification:** Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired arylamine.

## Data Summary: Key Buchwald-Hartwig Reaction Components

Component	Example	Function / Rationale
Aryl Halide	Ethyl 3-Bromo-4,5-dichlorobenzoate	Electrophilic partner.
Amine	Morpholine, Aniline, Alkylamines	Nitrogen nucleophile.
Pd Pre-catalyst	Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>	Source of the active Pd(0) catalyst.
Ligand	Xantphos, RuPhos, BINAP	Stabilizes Pd and accelerates reductive elimination. <a href="#">[20]</a>
Base	NaOtBu, K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub>	Deprotonates the amine in the catalytic cycle.
Solvent	Toluene, Dioxane	Anhydrous, non-protic solvent is required.

## Part 3: Alternative Strategies and Considerations

### Nucleophilic Aromatic Substitution (SNA)

While palladium catalysis is the dominant strategy for functionalizing **Ethyl 3-Bromo-4,5-dichlorobenzoate**, Nucleophilic Aromatic Substitution (SNA) is another potential pathway for derivatization, particularly at the chloro-substituted positions.

**Mechanistic Principles:** The SNA reaction proceeds via an addition-elimination mechanism.<sup>[24]</sup><sup>[25]</sup> A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (like a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.<sup>[26]</sup><sup>[27]</sup> The leaving group is then expelled, restoring the ring's aromaticity.

**Applicability to **Ethyl 3-Bromo-4,5-dichlorobenzoate**:** For an SNA reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CN) positioned ortho or para to the leaving group.<sup>[24]</sup><sup>[27]</sup> These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

**Ethyl 3-Bromo-4,5-dichlorobenzoate** lacks such strong activating groups. The ester and halogen substituents are only weakly to moderately electron-withdrawing. Consequently, forcing a nucleophilic aromatic substitution on the C-Cl bonds would require very harsh conditions (high temperatures, strong nucleophiles, high pressure), which could lead to low yields and side reactions, such as hydrolysis of the ester group.<sup>[24]</sup> Therefore, for selective and efficient derivatization, palladium-catalyzed cross-coupling at the more reactive C-Br bond is vastly superior.

## Conclusion

**Ethyl 3-Bromo-4,5-dichlorobenzoate** is a powerful synthetic intermediate whose value is fully realized through the strategic application of modern synthetic methodologies. The disparate reactivity of its halogen substituents makes it an ideal substrate for selective palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a diverse array of C-C and C-N bonded derivatives. By understanding the mechanistic principles and optimizing the protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.

## References

- Echemi. (n.d.). **ethyl 3-bromo-4,5-dichlorobenzoate**.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In *Synthetic Methods in Drug Discovery: Volume 1*.
- Li, P., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. *Molecules*.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. *International Journal of Pharmaceutical and Chemical Sciences*, 2(3).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. *Journal of Agricultural and Food Chemistry*.
- Oakwood Chemical. (n.d.). **Ethyl 3-Bromo-4,5-dichlorobenzoate**.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. *Chemical Reviews*.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions under phase-transfer conditions.
- Royal Society of Chemistry. (2015).
- ChemicalBook. (n.d.). **Ethyl 3-bromo-4,5-dichlorobenzoate** CAS#: 1160574-85-5.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Thieme. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGIPd...

- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- U.S. Environmental Protection Agency. (n.d.). Ethyl 3-bromo-4-chloro-5-fluorobenzoate Properties.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PubChem. (n.d.). 3-Bromo-4-ethylbenzoic acid.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [echemi.com](https://www.echemi.com) [echemi.com]
2. [Ethyl 3-Bromo-4,5-dichlorobenzoate](https://www.oakwoodchemical.com) [oakwoodchemical.com]
3. [Ethyl 3-bromo-4,5-dichlorobenzoate CAS#: 1160574-85-5](https://www.chemicalbook.com) [chemicalbook.com]
4. [books.rsc.org](https://books.rsc.org) [books.rsc.org]
5. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
6. [ijpcsonline.com](https://www.ijpcsonline.com) [ijpcsonline.com]
7. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
9. [semanticscholar.org](https://www.semanticscholar.org) [semanticscholar.org]
10. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]

- [11. Suzuki Coupling \[organic-chemistry.org\]](#)
- [12. Suzuki-Miyaura Cross-Coupling Reaction \[fishersci.se\]](#)
- [13. youtube.com \[youtube.com\]](#)
- [14. Suzuki Reaction - Palladium Catalyzed Cross Coupling \[commonorganicchemistry.com\]](#)
- [15. Sonogashira Coupling \[organic-chemistry.org\]](#)
- [16. Sonogashira coupling - Wikipedia \[en.wikipedia.org\]](#)
- [17. chem.libretexts.org \[chem.libretexts.org\]](#)
- [18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. chem.libretexts.org \[chem.libretexts.org\]](#)
- [20. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [21. Buchwald-Hartwig Cross Coupling Reaction \[organic-chemistry.org\]](#)
- [22. pubs.acs.org \[pubs.acs.org\]](#)
- [23. Thieme E-Journals - Synlett / Abstract \[thieme-connect.com\]](#)
- [24. 5.6 Nucleophilic Aromatic Substitution: S<sub>N</sub>Ar – Organic Chemistry II \[kpu.pressbooks.pub\]](#)
- [25. Nucleophilic aromatic substitution - Wikipedia \[en.wikipedia.org\]](#)
- [26. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [27. chem.libretexts.org \[chem.libretexts.org\]](#)
- To cite this document: BenchChem. [Introduction: Unlocking the Potential of a Versatile Chemical Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1422482/docs#introduction-unlocking-the-potential-of-a-versatile-chemical-scaffold\]](https://www.benchchem.com/product/b1422482/docs#introduction-unlocking-the-potential-of-a-versatile-chemical-scaffold)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)